Lys-kallidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

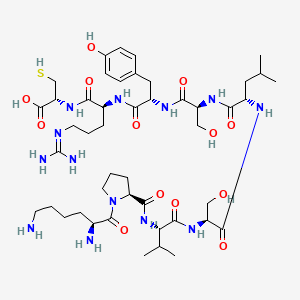

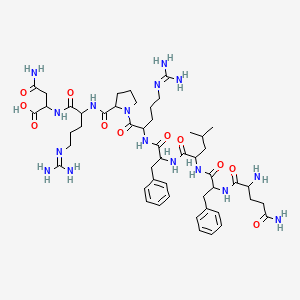

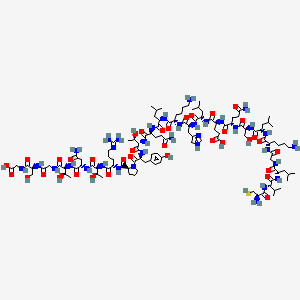

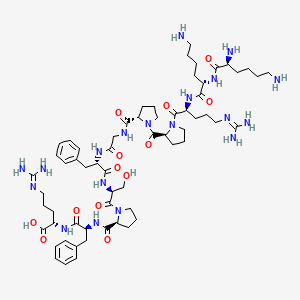

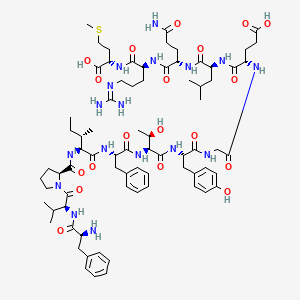

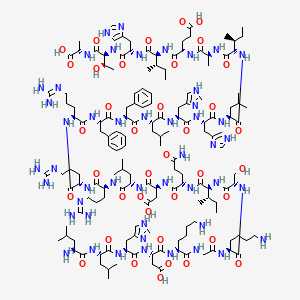

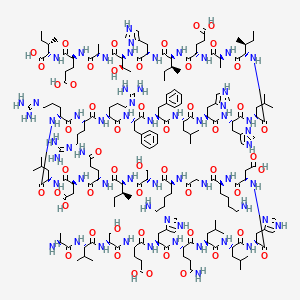

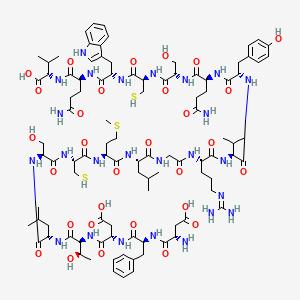

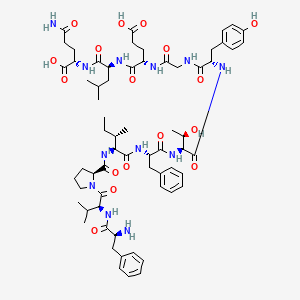

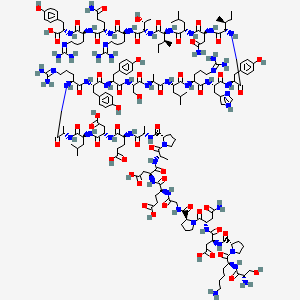

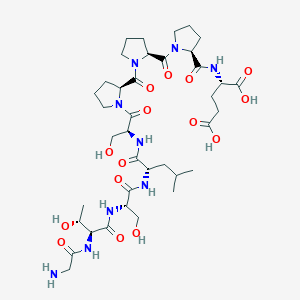

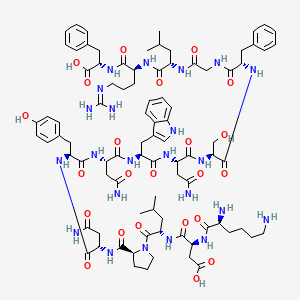

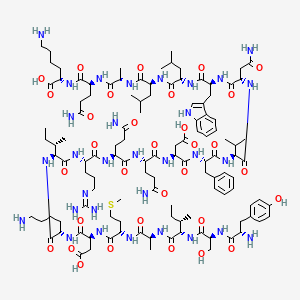

C'est un décapeptide avec la séquence H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH . Lys-kallidin peut être converti en bradykinine par l'enzyme aminopeptidase . Il joue un rôle important dans divers processus physiologiques, notamment l'inflammation, la régulation de la pression artérielle et la médiation de la douleur .

Méthodes De Préparation

Lys-kallidin est produit à partir de kininogènes, des protéines présentes dans le plasma sanguin. Il existe deux principaux types de kininogènes : le kininogène de haut poids moléculaire et le kininogène de faible poids moléculaire . La production de this compound implique l'action de la kallicréine tissulaire sur le kininogène de faible poids moléculaire . La kallicréine tissulaire clive le kininogène pour libérer du this compound . Ce processus se produit naturellement dans l'organisme, mais des méthodes de production synthétique peuvent également être utilisées en laboratoire.

Analyse Des Réactions Chimiques

Lys-kallidin subit diverses réactions chimiques, notamment :

Protéolyse : This compound peut être clivé par l'aminopeptidase pour former de la bradykinine.

Oxydation : Le résidu méthionine dans le this compound peut être oxydé, ce qui affecte son activité.

Les réactifs courants utilisés dans ces réactions comprennent les enzymes aminopeptidase et les agents oxydants . Les principaux produits formés à partir de ces réactions sont la bradykinine et divers peptides substitués .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les mécanismes de synthèse et de protéolyse des peptides.

Industrie : This compound est utilisé dans le développement de médicaments ciblant le système kallicréine-kinine.

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs de la bradykinine, principalement le récepteur B2 de la bradykinine . Cette liaison active une cascade de signalisation impliquant les phospholipases, la protéine kinase C et les seconds messagers tels que l'inositol-1,4,5-trisphosphate et le diacylglycérol . Ces messagers modulent la production d'oxyde nitrique et de prostaglandines, ce qui conduit à divers effets physiologiques tels que la vasodilatation, l'augmentation de la perméabilité vasculaire et la sensation de douleur .

Applications De Recherche Scientifique

Lys-kallidin has several scientific research applications:

Mécanisme D'action

Lys-kallidin exerts its effects by binding to bradykinin receptors, primarily the bradykinin B2 receptor . This binding activates a signaling cascade involving phospholipases, protein kinase C, and secondary messengers such as inositol-1,4,5-trisphosphate and diacylglycerol . These messengers modulate the production of nitric oxide and prostaglandins, leading to various physiological effects such as vasodilation, increased vascular permeability, and pain sensation .

Comparaison Avec Des Composés Similaires

Lys-kallidin est similaire à d'autres kinines telles que la bradykinine et la des-Arg10-kallidin . il est unique en raison de la présence d'un résidu lysine supplémentaire à l'extrémité N-terminale . Ce résidu supplémentaire affecte son affinité de liaison et son activité biologique . Des composés similaires comprennent :

Bradykinine : Un nonapeptide qui n'a pas le résidu lysine supplémentaire.

Des-Arg10-kallidin : Un dérivé du this compound avec l'élimination du résidu arginine C-terminal.

La structure et l'activité uniques du this compound en font un composé précieux pour la recherche et les applications thérapeutiques.

Propriétés

Formule moléculaire |

C62H97N19O13 |

|---|---|

Poids moléculaire |

1316.6 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C62H97N19O13/c63-27-9-7-20-40(65)51(84)74-41(21-8-10-28-64)52(85)75-42(22-11-29-70-61(66)67)57(90)81-33-15-26-49(81)59(92)80-32-13-24-47(80)55(88)72-36-50(83)73-44(34-38-16-3-1-4-17-38)53(86)78-46(37-82)58(91)79-31-14-25-48(79)56(89)77-45(35-39-18-5-2-6-19-39)54(87)76-43(60(93)94)23-12-30-71-62(68)69/h1-6,16-19,40-49,82H,7-15,20-37,63-65H2,(H,72,88)(H,73,83)(H,74,84)(H,75,85)(H,76,87)(H,77,89)(H,78,86)(H,93,94)(H4,66,67,70)(H4,68,69,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |

Clé InChI |

PLJGSWAPCHRWMD-CUZNLEPHSA-N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

SMILES canonique |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

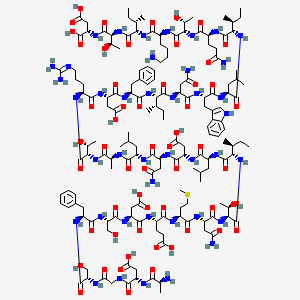

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B10822709.png)